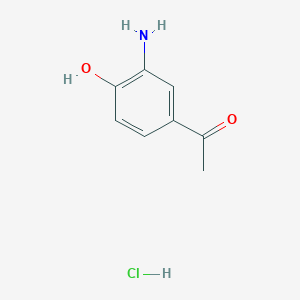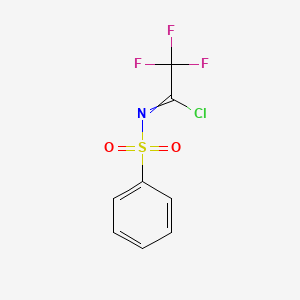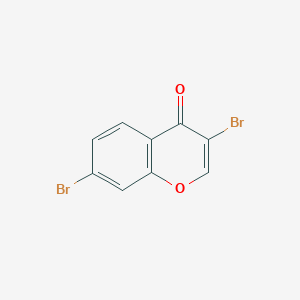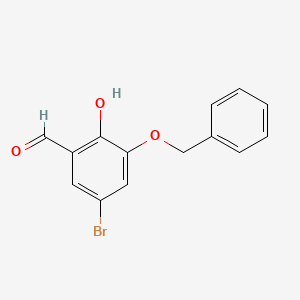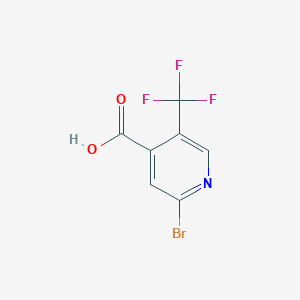
2-Bromo-5-(trifluoromethyl)isonicotinic acid
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.01 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Direcciones Futuras
The future directions of “2-Bromo-5-(trifluoromethyl)isonicotinic acid” and related compounds involve their potential use in the treatment of various diseases. For instance, isonicotinates have shown high anti-inflammatory activity and are considered promising for the treatment of various aberrations . Further development and fine-tuning of these isonicotinates-based scaffolds for the treatment of various diseases is still a wide-open field of research .
Mecanismo De Acción
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the compound may interact with a metal catalyst, such as palladium, and other organic groups .
Biochemical Pathways
The compound’s role in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)isonicotinic acid. For instance, the compound is typically stored in a refrigerator to maintain its stability . Additionally, the efficacy of its action in Suzuki–Miyaura coupling reactions may be influenced by the presence of a metal catalyst and the specific reaction conditions .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby modulating their activity. This compound’s trifluoromethyl group enhances its lipophilicity, which can affect its interaction with hydrophobic pockets in proteins.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux, affecting the overall metabolic state of the cell . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its role as an inhibitor of HCV NS3 protease involves binding to the enzyme’s active site, preventing substrate access and subsequent viral replication . Additionally, this compound can influence gene expression by interacting with DNA or RNA-binding proteins, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, its interaction with cytochrome P450 enzymes can lead to its biotransformation into more water-soluble metabolites, which are then excreted . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. Its lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can facilitate its movement within the cell, affecting its localization and concentration in specific cellular regions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways it can modulate.
Métodos De Preparación
The synthesis of 2-Bromo-5-(trifluoromethyl)isonicotinic acid typically involves the bromination of 5-(trifluoromethyl)isonicotinic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
2-Bromo-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
2-Bromo-5-(trifluoromethyl)isonicotinic acid can be compared with similar compounds such as:
5-Bromo-2-(trifluoromethyl)isonicotinic acid: This compound has the bromine and trifluoromethyl groups in different positions on the pyridine ring, leading to different reactivity and applications.
2-Bromo-5-fluoroisonicotinic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHCWILIXJEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70838539 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823222-03-3 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823222-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70838539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


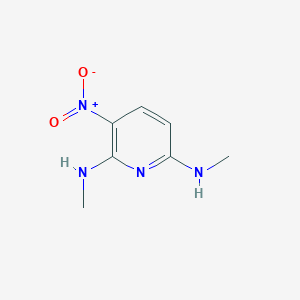

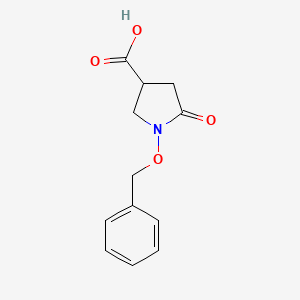
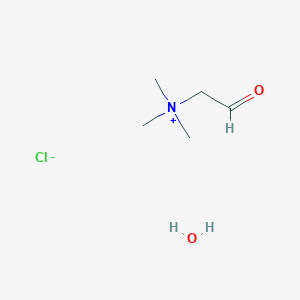
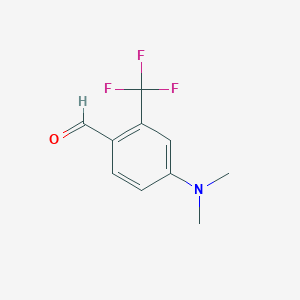
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
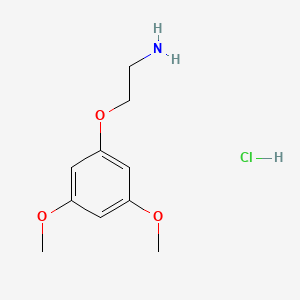
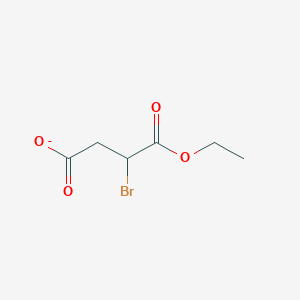
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)

